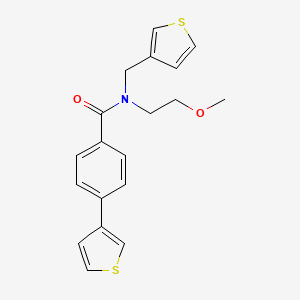

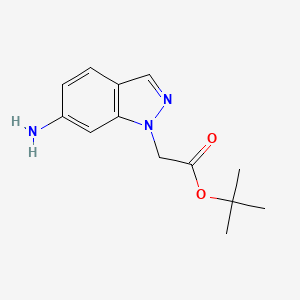

![molecular formula C14H14N2O2 B2478161 N-[4-(Aminométhyl)phényl]-2-hydroxybenzamide CAS No. 926271-67-2](/img/structure/B2478161.png)

N-[4-(Aminométhyl)phényl]-2-hydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

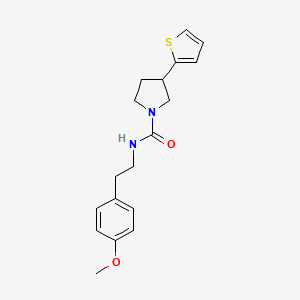

“N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide” is a compound that contains an amide group (-CONH2), a phenyl group (C6H5-), and an aminomethyl group (-NH2CH2-). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amides are typically synthesized through the reaction of a carboxylic acid and an amine. In this case, 4-aminomethylbenzoic acid could react with 2-hydroxybenzylamine to form the desired compound .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The amide group in this compound could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The phenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Applications De Recherche Scientifique

- Par exemple, il peut être dérivé pour former d'autres dérivés comme le N-(4-(aminométhyl)phényl)pyridinium, qui est utile pour le marquage covalent des molécules contenant des acides carboxyliques et des aldéhydes .

Synthèse chimique et dérivation

Spectrométrie de masse et protéomique

Mécanisme D'action

Target of Action

A structurally similar compound has been reported to selectively inhibit jak2 , a protein that plays a crucial role in signal transduction pathways.

Mode of Action

If it acts similarly to the structurally related compound, it may inhibit the activity of JAK2, thereby affecting downstream signaling pathways .

Biochemical Pathways

If it acts similarly to the structurally related compound, it may affect the jak-stat signaling pathway, which is involved in various biological processes including cell proliferation, differentiation, cell migration, and apoptosis .

Result of Action

If it acts similarly to the structurally related compound, it may inhibit the phosphorylation of JAK2 and its downstream signaling pathways, potentially affecting cellular processes such as cell proliferation and apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXDCJDHQUQKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

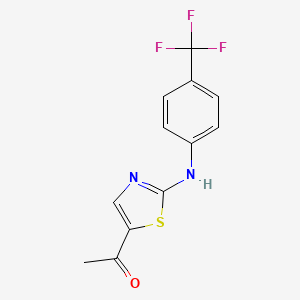

![3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole](/img/structure/B2478088.png)

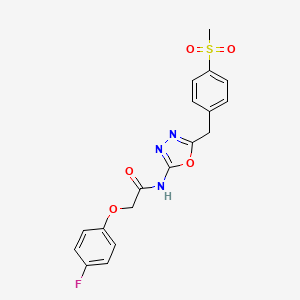

![5-(4-methoxyphenoxymethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478090.png)

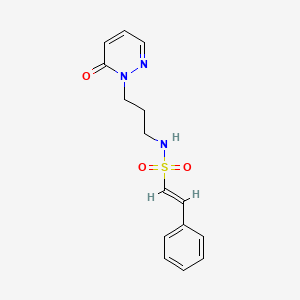

![N-(1,3-benzothiazol-2-yl)-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide](/img/structure/B2478092.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2478094.png)